Cas no 1803834-77-6 (3,4-Dibromo-2-(difluoromethoxy)toluene)

3,4-Dibromo-2-(difluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
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- 3,4-Dibromo-2-(difluoromethoxy)toluene
-
- インチ: 1S/C8H6Br2F2O/c1-4-2-3-5(9)6(10)7(4)13-8(11)12/h2-3,8H,1H3
- InChIKey: PJKFVDMQGBBIPF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(C)=C1OC(F)F)Br
計算された属性
- せいみつぶんしりょう: 315.87330 g/mol
- どういたいしつりょう: 313.87535 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- ぶんしりょう: 315.94
- 疎水性パラメータ計算基準値(XlogP): 4.6
3,4-Dibromo-2-(difluoromethoxy)toluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014664-250mg |
3,4-Dibromo-2-(difluoromethoxy)toluene |
1803834-77-6 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
Alichem | A013014664-500mg |
3,4-Dibromo-2-(difluoromethoxy)toluene |
1803834-77-6 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013014664-1g |
3,4-Dibromo-2-(difluoromethoxy)toluene |
1803834-77-6 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
3,4-Dibromo-2-(difluoromethoxy)toluene 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
3,4-Dibromo-2-(difluoromethoxy)tolueneに関する追加情報
Introduction to 3,4-Dibromo-2-(difluoromethoxy)toluene (CAS No. 1803834-77-6)
3,4-Dibromo-2-(difluoromethoxy)toluene, identified by its Chemical Abstracts Service (CAS) number 1803834-77-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This brominated aromatic derivative features a unique structural motif that has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of both bromine and difluoromethoxy substituents on a toluene backbone imparts distinct reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's structure consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions, along with a difluoromethoxy group at the 2 position. This arrangement creates a highly reactive system that can undergo various transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed functionalizations. Such versatility has positioned 3,4-Dibromo-2-(difluoromethoxy)toluene as a key building block in the development of novel pharmaceuticals and specialty chemicals.
In recent years, the demand for halogenated aromatic compounds has surged due to their role in synthesizing biologically active agents. The bromine atoms in 3,4-Dibromo-2-(difluoromethoxy)toluene serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, respectively, which are essential for creating complex drug molecules. Furthermore, the electron-withdrawing nature of the difluoromethoxy group influences the electronic properties of the aromatic system, enhancing its reactivity in certain chemical transformations.
One of the most compelling aspects of 3,4-Dibromo-2-(difluoromethoxy)toluene is its utility in medicinal chemistry. Researchers have leveraged this compound to develop new scaffolds for small-molecule drugs with improved pharmacokinetic profiles. For instance, derivatives of this molecule have been explored as potential inhibitors of kinases and other enzyme targets relevant to cancer therapy. The combination of bromine and difluoromethoxy groups allows for fine-tuning of both lipophilicity and metabolic stability, which are critical factors in drug design.
Recent studies have highlighted the compound's role in materials science as well. The electron-deficient aromatic system can be modified to produce organic semiconductors and liquid crystals with tailored electronic properties. These materials are finding applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The halogen substituents contribute to strong intermolecular interactions, which can enhance the packing efficiency and thermal stability of these materials.
The synthesis of 3,4-Dibromo-2-(difluoromethoxy)toluene typically involves multi-step organic transformations starting from commercially available precursors like toluene or its halogenated derivatives. The introduction of bromine atoms at the 3 and 4 positions can be achieved through electrophilic aromatic substitution reactions using brominating agents such as N-bromosuccinimide (NBS). Subsequent functionalization with a difluoromethoxy group can be performed via nucleophilic aromatic substitution or metal-mediated cross-coupling reactions.
In terms of handling and storage, 3,4-Dibromo-2-(difluoromethoxy)toluene should be stored under inert conditions to prevent degradation due to moisture or air exposure. It is advisable to use amber glass containers with tight-sealing caps to minimize interactions with atmospheric components. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound to avoid skin contact or inhalation of dust particles.
The growing interest in halogenated aromatics has spurred advancements in synthetic methodologies that improve the efficiency and selectivity of their preparation. Catalytic processes have been developed that enable the direct functionalization of aryl halides without requiring harsh conditions or excessive reagents. Such innovations not only enhance the sustainability of chemical synthesis but also expand the toolkit available to medicinal chemists for drug discovery.
Looking ahead, the future applications of 3,4-Dibromo-2-(difluoromethoxy)toluene are likely to expand into new frontiers such as photodynamic therapy and bioconjugation strategies. Its ability to undergo selective modifications makes it an attractive candidate for developing photosensitizer-based therapeutics that can target specific biological pathways. Additionally, its compatibility with click chemistry approaches allows for facile conjugation with biomolecules such as peptides and proteins, opening up possibilities in targeted drug delivery systems.
In conclusion,3,4-Dibromo-2-(difluoromethoxy)toluene (CAS No. 1803834-77-6) represents a versatile intermediate with broad applications across multiple scientific disciplines. Its unique structural features enable it to serve as a crucial building block in pharmaceutical synthesis while also finding utility in advanced materials development. As research continues to uncover new ways to harness its reactivity,this compound is poised to play an increasingly significant role in scientific innovation.
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